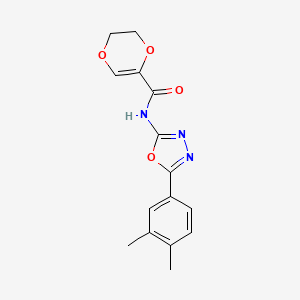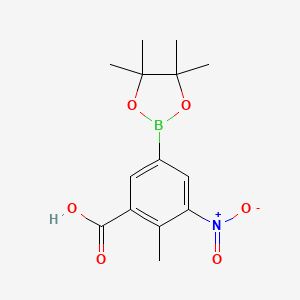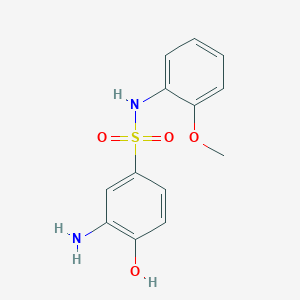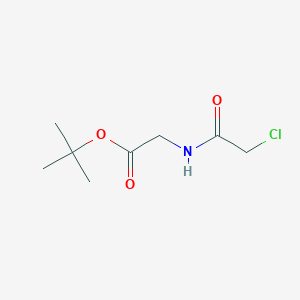![molecular formula C14H18N2O2 B2821781 (1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide CAS No. 2320884-84-0](/img/structure/B2821781.png)
(1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show a bicyclic system with a seven-membered ring, which includes a nitrogen atom and a carboxamide group. Attached to the nitrogen atom would be a phenyl ring with a methoxy group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the amide group or the aromatic ring .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely have properties typical of both aromatic compounds (due to the phenyl ring) and amides .Applications De Recherche Scientifique
Synthetic Methodologies and Analgesic Agents
A significant area of research involving related bicyclic compounds is the development of nonnarcotic analgesic agents. For instance, the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes demonstrated a novel series of analgesic compounds, highlighting the potential for bicyclic structures to serve as the backbone for pain management pharmaceuticals without the narcotic effects associated with opioids. The research into these compounds showed the importance of specific substitutions and stereochemistry in achieving high analgesic potency, underscoring the utility of bicyclic structures in medicinal chemistry (Epstein et al., 1981).
Constrained Amino Acids and Peptide Mimetics
Another area of application for such bicyclic compounds is in the synthesis of constrained amino acids and peptide mimetics. For example, the synthesis of enantiopure analogues of 3-hydroxyproline, utilizing bicyclic structures, has been reported. These analogues represent novel restricted analogues of natural amino acids, offering potential for the development of peptide-based therapeutics with enhanced stability and specificity (Avenoza et al., 2002). The creation of these structures often involves intricate synthetic routes, including Diels–Alder reactions and selective functionalizations, to achieve the desired stereochemistry and functional group placement.
Novel Bicyclic Structures and Chemical Transformations
Research on the transformation of para-methoxyanilines into 7-azabicyclo[2.2.1]heptane derivatives via stoichiometric reactions highlights the versatility of bicyclic frameworks in synthesizing novel structures. Such transformations, involving reduction and transannular ring closure, illustrate the potential of bicyclic compounds to serve as intermediates in the synthesis of complex organic molecules (Longobardi et al., 2015).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-13-5-3-2-4-12(13)15-14(17)16-10-6-7-11(16)9-8-10/h2-5,10-11H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQQEBDRMLUMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2C3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821700.png)



![1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2821705.png)
![3-(4-fluorophenyl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2821708.png)

![9-[(Butan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2821711.png)
![ethyl 4-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821713.png)


![3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2821716.png)
![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2821720.png)
